2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide
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Overview
Description
2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide is an organic compound characterized by the presence of a nitronaphthalene moiety attached to a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide typically involves a multi-step process. One common method starts with the nitration of naphthalene to produce 1-nitronaphthalene. This intermediate is then subjected to a reaction with thioacetic acid to introduce the sulfanyl group, followed by acetylation to form the final acetamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amino derivatives.
Substitution: Introduction of various functional groups like methoxy or tert-butyl groups.
Scientific Research Applications
2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent dye due to its photoluminescent properties.
Medicine: Explored for its potential antimicrobial and anticancer activities.
Industry: Utilized in the development of photonic materials and sensors.
Mechanism of Action
The mechanism of action of 2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Nitronaphthalene: Lacks the sulfanylacetamide group, making it less versatile in certain applications.
2-Nitronaphthalene: Similar nitro group but different substitution pattern, affecting its reactivity and properties.
N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide: Similar structure but with an acetyl group instead of a sulfanyl group, influencing its photoluminescent properties.
Uniqueness
2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide stands out due to its combination of a nitronaphthalene moiety and a sulfanylacetamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
72793-64-7 |
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Molecular Formula |
C12H10N2O3S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
2-(1-nitronaphthalen-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C12H10N2O3S/c13-11(15)7-18-10-6-5-8-3-1-2-4-9(8)12(10)14(16)17/h1-6H,7H2,(H2,13,15) |
InChI Key |
MCUZHQYZEWAADX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])SCC(=O)N |
Origin of Product |
United States |
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